Pyridin-2-one riboside cep is a chemical compound that plays a significant role in various scientific applications, particularly in medicinal chemistry and biochemistry. It is classified as a pyridine derivative, which is a heterocyclic organic compound containing a nitrogen atom within a six-membered aromatic ring. The specific structure of pyridin-2-one riboside cep includes a ribose sugar moiety attached to the pyridinone structure, making it relevant in the context of nucleosides and nucleotides.
Pyridin-2-one riboside cep falls under the category of nucleoside analogs due to its structural similarity to natural nucleosides. It is also classified as an organic compound, specifically a pyridine derivative and a riboside, highlighting its dual nature as both a sugar derivative and an aromatic nitrogen-containing compound.
The synthesis of pyridin-2-one riboside cep involves several steps that utilize various reagents and conditions. The following outlines the methods and technical details involved in its synthesis:
The molecular structure of pyridin-2-one riboside cep can be described as follows:
The detailed structural data can include bond lengths, angles, and spatial configuration, which are essential for understanding its reactivity and interaction with biological targets.
Pyridin-2-one riboside cep can participate in various chemical reactions:
The mechanism of action for pyridin-2-one riboside cep primarily involves its interaction with biological macromolecules:
Relevant data regarding melting point, boiling point, and other thermodynamic properties would be essential for practical applications but are not specified in available literature.
Pyridin-2-one riboside cep has several scientific uses:
The identification of pyridone-containing ribosides emerged from foundational studies of NAD⁺ metabolism. Initial observations date to 1944 when Haemophilus influenzae growth studies revealed an essential "V factor" distinct from known NAD⁺ precursors like nicotinic acid (NA) or nicotinamide (NAM). This factor was subsequently identified as nicotinamide riboside (NR), which supported more rapid bacterial growth than NAD⁺ or nicotinamide mononucleotide (NMN) [6]. Decades later, the presence of structurally analogous oxidized ribosides in mammalian systems was confirmed through chromatographic analyses of human biofluids. Notably, 4-pyridone-3-carboxamide riboside (4PYR) was isolated from urine in the 1970s as a minor metabolite, though its biochemical significance remained unexplored [1]. The systematic characterization of pyridin-2-one riboside isomers (2PYR, 4PYR, 6PYR) was achieved only recently through advanced synthetic chemistry and LC-MS techniques, enabling their unambiguous identification in biological matrices [1] [8]. These compounds were recognized as structural outliers within the NAD⁺ metabolome due to their non-aromatic, oxidized pyridone rings—a deviation from the redox-active pyridinium moieties of canonical NAD⁺ derivatives.
Table 1: Historical Milestones in Pyridone Riboside Research
Year | Discovery | Significance |
---|---|---|
1944 | NR identified as "V factor" for H. influenzae growth | First recognition of ribosylated nicotinamide as a biological precursor [6] |
1970s | 4PYR detected in human urine | Initial evidence of oxidized ribosides in mammals [1] |
2004 | NR established as NAD⁺ precursor in eukaryotes | Context for understanding aberrant oxidation products [6] |
2020s | Synthetic standards enable discrimination of 2PYR/4PYR/6PYR isomers | Mechanistic studies of their formation and pathological roles [1] [8] |
Pyridin-2-one ribosides originate primarily from non-enzymatic oxidation of NAD⁺ precursors under conditions of oxidative stress. Three distinct isomer families exist—2PYR, 4PYR, and 6PYR—each arising from site-specific hydroxylation at the C2, C4, or C6 positions of the nicotinamide ring. While 2PYR and 6PYR form readily under Fenton chemistry conditions (Fe²⁺/H₂O₂), 4PYR generation requires superoxide (O₂•⁻), implicating flavin-dependent enzymes as physiological catalysts [1]. This is supported by in vitro models where potassium superoxide (KO₂) treatment of NR⁺ yields 4PYR as the dominant product alongside minor 6PYR [1]. Crucially, the oxidized adenine dinucleotide counterparts (2-ox-NAD, 4-ox-NAD, 6-ox-NAD) are detectable in cells and undergo rapid enzymatic hydrolysis to their respective pyridone ribosides, confirming their role as direct precursors [1] [8].
The abundance of these ribosides—particularly 4PYR—increases markedly in pathological states:
Table 2: Formation Pathways and Pathological Associations of Pyridin-2-one Ribosides
Isomer | Primary Formation Pathway | Key ROS Involved | Associated Pathologies |
---|---|---|---|
2PYR | Fenton chemistry | •OH | Limited detection in biospecimens [1] |
4PYR | Superoxide-mediated oxidation | O₂•⁻ | Chronic kidney disease, cancer, aging [1] [8] |
6PYR | Fenton chemistry | •OH | Less abundant than 4PYR in humans [1] |
Metabolically, pyridone ribosides exhibit phosphorylative competency. They are converted intracellularly to mono-, di-, and triphosphates (e.g., 4PYR-TP), which may incorporate into nucleic acids or mimic ATP/GTP in signaling pathways. This metabolic diversion represents a potential mechanism for cytotoxicity, as 4PYR exposure induces autophagic cell death in HepG3 cells at concentrations observed in AKI patients (~50–100 µM) [8].
Structurally, pyridin-2-one ribosides share core features with canonical NAD⁺ metabolites but possess critical modifications that alter function:
Glycosidic Bond Configuration: Like NR and NMN, pyridone ribosides maintain the β-D-ribofuranosyl linkage. This allows recognition by nucleoside kinases (e.g., NRK1/2) and phosphorylative activation [6]. However, the oxidized pyridone ring disrupts electronic symmetry, rendering them redox-inactive—unlike NAD⁺, which cycles between oxidized (NAD⁺) and reduced (NADH) states [1].
Pyridone vs. Pyridinium Ring: The lactam group (C=O) at C2 in pyridin-2-ones introduces a conjugated system with reduced electrophilicity compared to the quaternary nitrogen in NAD⁺. This alteration prevents participation in hydride transfer but enables unique binding motifs, as exploited by natural 2-pyridone scaffolds that inhibit viral proteases (e.g., SARS-CoV-2 Mᴾʳᵒ) [5].
Phosphorylation Potential: All three pyridone riboside isomers undergo intracellular phosphorylation to nucleotides. 4PYR-TP accumulates significantly in erythrocytes during kidney failure, reaching concentrations (low micromolar range) that may competitively inhibit purinergic signaling [1] [8]. This contrasts with NMN, which is rapidly adenylated to NAD⁺ without accumulation [3].
Functionally, these structural deviations translate to divergent biological roles:
Structural Comparison of Key Derivatives:
Canonical NAD⁺: Pyridinium ring (redox-active), adenine dinucleotide, substrate for dehydrogenases/sirtuins/PARPs.Pyridin-2-one Riboside: Lactam ring (redox-inert), exists as mononucleoside or dinucleotide analog, functions as metabolic waste or pathophysiological modulator.
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6